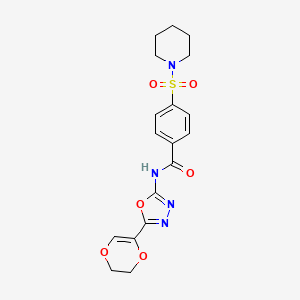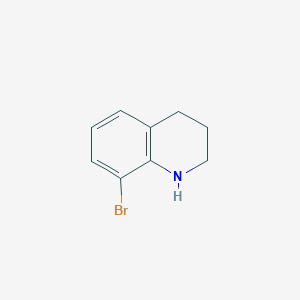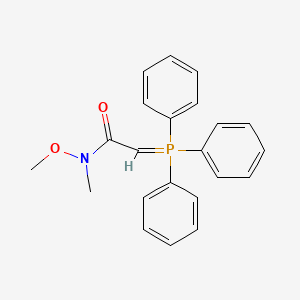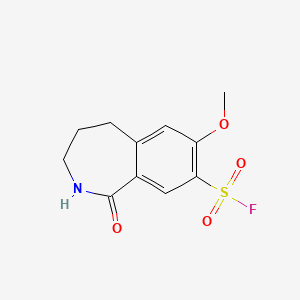![molecular formula C14H14N2O3S B2839900 methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate CAS No. 338750-44-0](/img/structure/B2839900.png)
methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(E)-N’-(benzyloxy)imidamido]thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-44-0 . It has a molecular weight of 290.34 and its molecular formula is C14H14N2O3S . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 290.34 and its molecular formula is C14H14N2O3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs), incorporating thiophene-functionalized dicarboxylic acid, have been developed for environmental monitoring and remediation. These compounds exhibit high selectivity and sensitivity towards hazardous environmental contaminants, including heavy metals and organic pollutants, showcasing their potential in luminescence sensing and pesticide removal from wasted solutions (Zhao et al., 2017).
Cholinesterase Inhibitors and Antioxidants
Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been synthesized and evaluated for their potential as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as for their antioxidant properties. These compounds hold promise for the development of therapeutic agents against diseases related to enzyme dysfunction (Kausar et al., 2021).
Chemical Synthesis and Cyclization Mechanisms
Investigations into the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters and various amines have led to the synthesis of [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanisms and the relative activities of ester and imidate groups. This research offers a new pathway for accessing novel thiophene-based heterocyclic compounds (Hajjem et al., 2010).
Electrochromic Properties of Carbazole Copolymers
Synthesis of novel copolymers containing carbazole units and their electrochromic properties have been explored. These materials, synthesized via electrochemical oxidative polymerization, show potential for applications in smart windows, displays, and other electrochromic devices due to their significant switching abilities (Aydın & Kaya, 2013).
Transesterification/Acylation Reactions
N-heterocyclic carbene (NHC) catalysts, particularly imidazol-2-ylidenes, have been demonstrated to efficiently mediate transesterification involving various esters and alcohols. These catalysts facilitate the acylation of alcohols with enol acetates and other esters at room temperature, showcasing their utility in synthetic organic chemistry (Grasa et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(E)-(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXRMSPNARYIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)/N=C/NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)


![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)

![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)